2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 1211616-43-1
VCID: VC2806752
InChI: InChI=1S/C15H11ClO4/c16-13-4-2-1-3-12(13)15(19)10-5-7-11(8-6-10)20-9-14(17)18/h1-8H,9H2,(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl
Molecular Formula: C15H11ClO4
Molecular Weight: 290.7 g/mol

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid

CAS No.: 1211616-43-1

Cat. No.: VC2806752

Molecular Formula: C15H11ClO4

Molecular Weight: 290.7 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid - 1211616-43-1

Specification

CAS No. 1211616-43-1
Molecular Formula C15H11ClO4
Molecular Weight 290.7 g/mol
IUPAC Name 2-[4-(2-chlorobenzoyl)phenoxy]acetic acid
Standard InChI InChI=1S/C15H11ClO4/c16-13-4-2-1-3-12(13)15(19)10-5-7-11(8-6-10)20-9-14(17)18/h1-8H,9H2,(H,17,18)
Standard InChI Key JHGKJSHUSJPYCM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid features a phenoxy group connected to an acetic acid moiety, with a 2-chlorobenzoyl substituent at the para position of the phenoxy ring. The presence of the chlorine atom at the ortho position of the benzoyl ring contributes significantly to the compound's chemical reactivity and biological properties.

Basic Identification Information

Table 1 summarizes the key identification parameters of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid:

ParameterValue
CAS Number1211616-43-1
Molecular FormulaC₁₅H₁₁ClO₄
Molecular Weight290.7 g/mol
IUPAC Name2-[4-(2-chlorobenzoyl)phenoxy]acetic acid
Synonyms2-{4-[(2-chlorophenyl)carbonyl]phenoxy}acetic acid; LYB61643
Create Date2010-06-21
Modify Date2025-02-22

Computed Chemical Descriptors

The compound possesses several important chemical descriptors that facilitate its identification and characterization:

DescriptorValue
InChIInChI=1S/C15H11ClO4/c16-13-4-2-1-3-12(13)15(19)10-5-7-11(8-6-10)20-9-14(17)18/h1-8H,9H2,(H,17,18)
InChIKeyJHGKJSHUSJPYCM-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl
Physical AppearanceWhite powder

Synthesis Methods

General Synthetic Routes

The synthesis of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid typically involves acylation reactions, particularly Friedel-Crafts acylation. A common synthetic pathway involves the reaction of 2-chlorobenzoyl chloride with phenolic compounds under controlled conditions. The choice of solvent and reaction temperature significantly affects the yield and purity of the final product.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid is likely influenced by:

Comparison with Related Compounds

Table 2 compares 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencePrimary Application
2-[4-(2-Chlorobenzoyl)phenoxy]acetic acidC₁₅H₁₁ClO₄290.72-chloro on benzoyl ringPotential herbicide/pharmaceutical intermediate
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric acid)C₁₇H₁₅ClO₄318.754-chloro on benzoyl ring, 2-methyl groups on acetic acidLipid-lowering medication
[4-Chloro-2-(chloromethyl)phenoxy]acetic acidC₉H₈Cl₂O₃235.06Chloromethyl group, no benzoyl moietyHerbicide intermediate
2,4-Dichlorophenoxyacetic acid (2,4-D)C₈H₆Cl₂O₃221.04Two chlorine atoms, no benzoyl moietyCommercial herbicide

Analytical Methods for Identification and Quantification

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used for the analysis of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid, similar to methods developed for related phenoxyacetic acid derivatives. For instance, analytical methods for 2,4-dichlorophenoxyacetic acid that could be adapted include:

  • UV detection at 254 nm

  • Retention times around 2.6-3.5 minutes under appropriate conditions

Spectroscopic Identification

X-ray powder diffraction (XRPD) patterns can be useful for identifying crystal forms of phenoxyacetic acid derivatives, as demonstrated with the related compound 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid . Nuclear Magnetic Resonance (NMR) spectroscopy would also provide valuable structural confirmation.

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